molecular formula C10H5FO3 B1211313 6-Fluoro-3-formylchromone CAS No. 69155-76-6

6-Fluoro-3-formylchromone

Cat. No. B1211313
CAS RN: 69155-76-6
M. Wt: 192.14 g/mol
InChI Key: VHRMOTNEBIKURN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-3-formylchromone derivatives has been explored through various methods, including reactions involving 3-formylchromones with different reagents. For instance, reactions with alkyl isocyanides have led to new types of organic fluorophores with strong blue emission properties, showcasing the utility of 3-formylchromones in creating fluorescent dyes (Teimouri, 2011).

Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-formylchromone derivatives has been elucidated through various spectroscopic and crystallographic methods. For example, studies have revealed coplanar arrangements and the presence of specific functional groups that contribute to the chemical reactivity and physical properties of these compounds (Ishikawa, 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and condensations, leading to a wide array of derivatives. These reactions often exploit the electrophilic nature of the formyl group and the influence of the fluorine atom on the reactivity of adjacent sites. The formation of new bonds and ring structures is a common theme, enabling the creation of complex molecules with potential biological activity (Teimouri et al., 2011).

Physical Properties Analysis

The physical properties of 6-Fluoro-3-formylchromone derivatives, such as solubility, melting point, and fluorescence emission, are significantly influenced by the substitution pattern on the chromone ring. The presence of the fluorine atom affects the electronic properties of the molecule, leading to variations in photophysical behaviors, as observed in studies of fluorescent properties (Hirano et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are shaped by the molecular structure of 6-Fluoro-3-formylchromone derivatives. Their ability to act as intermediates in the synthesis of pharmacologically relevant compounds, as well as their interactions with enzymes and DNA, highlights their versatility and potential as scaffolds in drug design (Al-Rashida et al., 2011).

Scientific Research Applications

Inhibitory Activity in Bovine Carbonic Anhydrase

6-Fluoro-3-formylchromone has demonstrated significant inhibitory activities in bovine carbonic anhydrase. This was discovered through a study involving chromone containing sulfonamides, which showed that compounds derived from 6-fluoro-3-formylchromones were particularly active, possessing excellent inhibitory capabilities (Al-Rashida et al., 2011).

Monoamine Oxidase Inhibition

Another study identified derivatives of 6-fluoro-3-formylchromone as effective, non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B). These derivatives were synthesized through a process involving the condensation of 4-methylbenzenesulfonohydrazide with various 3-formylchromones, including the 6-fluoro variant. These compounds displayed inhibitory action with low micromolar IC50 values (Abid et al., 2017).

Potential Anticancer Agents

Research on 6-fluoro-3-formylchromone derivatives also indicates their potential as anticancer agents, particularly as topoisomerase inhibitors. These compounds were evaluated in vitro against Ehrlich ascites carcinoma cells and in vivo on mice bearing the same cells, showing promising anticancer activity. This positions them as useful leads for further drug design and development (Ishar et al., 2006).

Apoptosis Induction in Hepatocellular Carcinoma

A study focusing on hepatocellular carcinoma revealed that 6-fluoro-3-formylchromone could significantly inhibit cell growth through cell cycle arrest and inducing apoptosis. This was observed in vitro, where FCC induced apoptosis and caused cell accumulation in the G0/G1 phase, altering the expression of certain proteins involved in cell proliferation and survival (Zhang et al., 2014).

Fluorescent Dye Development

A serendipitous discovery led to the synthesis of new types of organic fluorophores using 3-formylchromones, including the 6-fluoro variant. These fluorophores exhibited strong blue emission in solution and hold potential for application as fluorescent probes in biological systems due to their cell membrane permeability and low cytotoxicity (Teimouri, 2011).

Magnesium "Turn On" Fluorescent Probe

6-Fluoro-3-formylchromone was used in the synthesis of a novel fluorescein-derived Schiff-base ligand, serving as a "turn on" fluorescent probe for magnesium ions. The probe exhibited high selectivity and sensitivity towards Mg2+ and could be used for real-time detection and monitoring of magnesium ions (Li et al., 2016).

Safety And Hazards

6-Fluoro-3-formylchromone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

6-Fluoro-3-formylchromone has shown great potential for use in optoelectronic devices due to its strong luminescence, long emission lifetimes, and narrow emission bands . It is a promising candidate for use in optoelectronic devices .

properties

IUPAC Name

6-fluoro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMOTNEBIKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350993
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-formylchromone

CAS RN

69155-76-6
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Y Zhang, K Zheng, H Yan, G Jin, C Shao, X Zhou… - BMC …, 2014 - Springer
… Among these 3-formylchromone derivatives, 6-fluoro-3-formylchromone (FCC) was proved to be a modifier of multidrug resistance in mouse lymphoma cells and in human Colo320 …
Number of citations: 2 link.springer.com
R Langyan, A Chauhan, R Kamal, P Kumar… - Journal of Electronic …, 2023 - Springer
… In this study, we report the synthesis, characterization, and photophysical properties of a series of Tb(III) complexes with the organic ligand 6-fluoro-3-formylchromone (FFC) and …
Number of citations: 3 link.springer.com
M Kawase, T Tanaka, H Kan, S Tani, H Nakashima… - in vivo, 2007 - iv.iiarjournals.org
… 6-Methoxy-(FC4) (MW=204) and 6-fluoro-3formylchromone (FC6) (MW=192) were synthesized as described in the literature (12). The structures of these compounds are given in Figure …
Number of citations: 40 iv.iiarjournals.org
M al-Rashida, M Ashraf, B Hussain, SA Nagra… - Bioorganic & medicinal …, 2011 - Elsevier
… related sulfonamide enamines containing chromone moieties (1a–1e and 2a–2e) were prepared according to Scheme 1 by reacting 3-formylchromone, 6-fluoro-3-formylchromone, 6-…
Number of citations: 33 www.sciencedirect.com
S Khursheed, MR Wani, G Shadab, S Tabassum… - Inorganica Chimica …, 2022 - Elsevier
… Complex 1 was synthesized by reacting 1 mmol (0.174 g) of 6-fluoro-3-formylchromone (L 1 ) with 1 mmol (0.295 g) of copper (II) nitrate trihydrate and 1 mmol (0.156 g) of bipyridine in …
Number of citations: 4 www.sciencedirect.com
MPS Ishar, G Singh, S Singh, KK Sreenivasan… - Bioorganic & medicinal …, 2006 - Elsevier
… 2-Anilino-6-chloro-3-formylchromone and 2-anilino-7-chloro-6-fluoro-3-formylchromone (11a), (11b) were obtained by recently reported thermal rearrangements of the corresponding …
Number of citations: 117 www.sciencedirect.com
S Khursheed, S Tabassum, F Arjmand - Polyhedron, 2022 - Elsevier
… Complex 2 was synthesized by reacting methanolic solution of 6-fluoro-3-formylchromone (0.191 g, 1 mmol), copper(II) nitrate trihydrate (0.241 g, 1 mmol) and 1,10-phenanthroline (…
Number of citations: 9 www.sciencedirect.com
PL Toh, R Rasmidi, M Meepripruk, LS Ang… - Applied Mechanics …, 2016 - Trans Tech Publ
… In addition, Ishikawa also characterized a series of substituted 3–formylchromone structures, namely 6–fluoro–3–formylchromone, 7–chloro–3–formylchromone, 6–bromo–3–…
Number of citations: 2 www.scientific.net
F Arjmand, T Roisnel, HR Siddique - Bioorganic Chemistry, 2020 - Elsevier
… Complex 1 was synthesized by stirring ethanolic solutions of copper (II) nitrate trihydrate (0.241 g, 1 mmol) with 6-fluoro-3-formylchromone (0.348 g, 2 mmol) in the molar ratio 2:1 under …
Number of citations: 16 www.sciencedirect.com
KE Szabó, R Akaili, Á Tajti… - … : Online Journal of …, 2022 - search.ebscohost.com
… 6-ethyl- and 6-fluoro-3-formylchromone, respectively (Table 3/… Using 6-fluoro-3-formylchromone, however, the required … of 6-ethyl- and 6-fluoro-3-formylchromone was carried out with …
Number of citations: 2 search.ebscohost.com

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